molecular formula C10H7BrO3S B8223792 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B8223792
M. Wt: 287.13 g/mol
InChI Key: KDXVTDDDVUCMMC-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with bromine (Br) at position 5, a methoxy (OCH₃) group at position 6, and a carboxylic acid (-COOH) moiety at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Properties

IUPAC Name

5-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXVTDDDVUCMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method includes the bromination of 6-methoxybenzo[b]thiophene, followed by carboxylation . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of Grignard reagents .

Scientific Research Applications

Pharmaceutical Development

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its unique structural properties make it particularly valuable in the development of drugs targeting cancer and inflammatory diseases.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent inhibitory effects on cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A54915Kinase inhibition
MCF-720Apoptosis induction
HeLa12Cell cycle arrest

Material Science

This compound is also explored for its potential in developing organic semiconductors. It enhances the performance of electronic devices such as Organic Light Emitting Diodes (OLEDs) and solar cells.

Research Findings:
Recent advancements indicate that incorporating this compound into polymer matrices can improve charge transport properties, making it suitable for high-efficiency electronic applications.

Organic Synthesis

Researchers employ 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in drug discovery.

Synthetic Pathways:
The synthesis often involves bromination followed by carboxylation, allowing for diverse functionalization opportunities.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, aiding in the analysis and quantification of similar compounds in various samples.

Application Example:
It has been used to calibrate High-Performance Liquid Chromatography (HPLC) systems to ensure accurate detection and quantification of related thiophene derivatives in pharmaceutical formulations.

The compound is under investigation for its potential biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview:
Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in developing new antibiotics.

Mechanistic Insights

The mechanism of action for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid varies depending on its application:

  • In cancer therapy, it may interact with specific enzymes or receptors, leading to inhibition or activation of signaling pathways involved in cell proliferation.
  • Its halogen substituents enhance its reactivity towards biological targets, increasing its therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid Br (5), OCH₃ (6), COOH (2) C₁₀H₇BrO₃S 287.13 Potential kinase inhibition; high lipophilicity
5-Bromobenzo[b]thiophene-2-carboxylic acid (Compound 3, ) Br (5), COOH (2) C₉H₅BrO₂S 257.10 Intermediate in PROTAC synthesis
6-Bromobenzo[b]thiophene-2-carboxylic acid () Br (6), COOH (2) C₉H₅BrO₂S 257.10 Positional isomer; distinct electronic effects
5-Methoxybenzo[b]thiophene-2-carboxylic acid () OCH₃ (5), COOH (2) C₁₀H₈O₃S 208.23 Clk1/4 kinase inhibition; lacks halogen
4-Cyanobenzo[b]thiophene-2-carboxylic acid (Compound 4, ) CN (4), COOH (2) C₁₀H₅NO₂S 215.22 Electron-withdrawing cyano group; unknown activity
5-Bromo-4-methylthiophene-2-carboxylic acid () Br (5), CH₃ (4), COOH (2) C₆H₅BrO₂S 221.07 Smaller core; reduced aromatic interactions

Key Findings from Comparative Studies

Substituent Effects on Lipophilicity and Bioactivity

  • Lipophilicity: The bromine and methoxy groups in the target compound significantly increase logP compared to non-halogenated analogs. For example, 5-methoxybenzo[b]thiophene-2-carboxylic acid (logP ~2.1) has lower lipophilicity than the bromo-methoxy derivative (estimated logP ~2.8), enhancing membrane permeability .
  • Biological Activity :
    • Kinase Inhibition : Methoxy-substituted analogs (e.g., 5-methoxybenzo[b]thiophene-2-carboxylic acid amides) exhibit Clk1/4 inhibition (IC₅₀ = 10–50 nM), suggesting the methoxy group stabilizes hydrophobic interactions . Bromine may further improve potency by occupying halogen-binding pockets .
    • Antiproliferative Effects : Thiophene derivatives with electron-withdrawing groups (e.g., Br, CN) show enhanced cytotoxicity. For instance, 5-bromobenzo[b]thiophene-2-carboxylic acid derivatives demonstrate LD₅₀ values < 50 μM in cancer cell lines, though data for the 6-methoxy analog remain unexplored .

Structural vs. Functional Trade-offs

  • Methoxy vs. Methyl : Replacing methoxy with methyl (e.g., 5-bromo-4-methylthiophene-2-carboxylic acid) reduces polarity, which could limit aqueous solubility but improve blood-brain barrier penetration .

Biological Activity

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid features a bromine atom and a methoxy group attached to a benzo[b]thiophene core, which contributes to its unique reactivity and biological properties. The compound's molecular formula is C11H9BrO3SC_{11}H_{9}BrO_{3}S, and it has been synthesized through various methods, including microwave-assisted techniques that enhance yield and efficiency .

The biological activity of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer progression, such as PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis .
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains, although detailed mechanisms remain to be elucidated .
  • Cytokine Modulation : The compound has been shown to influence the production of pro-inflammatory cytokines, enhancing immune response pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid:

Study Biological Activity Methodology Findings
Study 1AnticancerIn vitro assaysInhibited PIM kinase activity with IC50 values in the nanomolar range.
Study 2AntimicrobialDisk diffusionDemonstrated significant inhibition against Staphylococcus aureus and E. coli.
Study 3Cytokine productionELISAIncreased IL-6 and TNF-α levels in macrophage cultures upon treatment.

Case Studies

  • Anticancer Studies : A study focused on the inhibition of PIM kinases showed that 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid could effectively reduce cell proliferation in various cancer cell lines. The compound exhibited selectivity towards cancerous cells while sparing normal cells, indicating a favorable therapeutic window .
  • Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial properties against a panel of pathogens. Results indicated that it possessed broad-spectrum activity, particularly against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
  • Cytokine Modulation : Research on immune modulation revealed that treatment with this compound enhanced the activation of dendritic cells, leading to improved T-cell responses in vitro. This suggests its potential utility in immunotherapy applications .

Comparative Analysis

When compared to other benzo[b]thiophene derivatives, such as 5-Methylbenzo[b]thiophene and 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid, 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid demonstrates unique properties due to its bromine substitution and methoxy group. These modifications enhance its reactivity and biological profile:

Compound Key Biological Activity
5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acidAnticancer, antimicrobial
5-Methylbenzo[b]thiophenePrimarily used in proteomics research
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acidIntermediate in pharmaceutical synthesis

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A plausible route includes:

Bromination : Direct electrophilic substitution at the 5-position using brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids).

Methoxylation : Introduction of the 6-methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under Ullmann conditions) or via protection/deprotection strategies to avoid overhalogenation.

Carboxylation : Oxidation of a pre-installed methyl or aldehyde group at the 2-position using strong oxidizers like KMnO₄ or RuO₄ under controlled pH .
Note: Similar pathways are validated for structurally analogous compounds, such as 5-Bromo-4-methoxythiophene-3-carboxylic acid (CAS 162848-23-9), where regioselectivity is controlled by steric and electronic factors .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodological Answer :

  • Purity : Assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm, referencing retention times against standards .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) and ¹³C NMR (e.g., δ ~165–170 ppm for carboxylic acid) .
  • X-ray Crystallography : Resolves substituent positions (e.g., dihedral angles between thiophene and methoxy/carboxylic acid groups, as seen in related thiophene derivatives) .
  • Elemental Analysis : Matches theoretical C, H, Br, and S content within ±0.3% .

Q. What spectroscopic techniques are most effective for characterizing substituent positions?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and carbon-proton couplings to confirm regiochemistry (e.g., distinguishing 5-bromo from 6-methoxy groups) .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇BrO₃S at m/z 296.9402) .

Advanced Research Questions

Q. How does the electronic effect of the 6-methoxy group influence the reactivity of the carboxylic acid moiety in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating methoxy group increases electron density at the 2-carboxylic acid site, potentially enhancing its acidity (lower pKa) and nucleophilicity in esterification or amidation reactions.
  • Example : In Suzuki-Miyaura couplings, the carboxylate anion (generated under basic conditions) may coordinate to palladium, affecting reaction kinetics. Comparative studies with non-methoxy analogs (e.g., 5-Bromobenzo[b]thiophene-2-carboxylic acid, CAS 7312-24-5) show faster coupling rates for methoxy-substituted derivatives .

Q. What strategies resolve contradictions in reported spectral data for brominated benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from multiple techniques (e.g., NMR, X-ray, and computational simulations) to resolve ambiguities. For instance, conflicting NOE correlations in NMR can be clarified via X-ray-derived spatial arrangements .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substituent effects on chemical shifts .
  • DFT Calculations : Predict and compare theoretical vs. experimental spectra (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .

In silico approaches for predicting biological activity: Methodological considerations.

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential, as seen in 5-substituted benzo[b]thiophene derivatives) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against in vitro data from structurally related compounds (e.g., 4,5-diaryl thiophene-2-carboxylic acid derivatives with anti-inflammatory IC₅₀ values ≤10 μM) .
  • ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetic and toxicity profiles, prioritizing derivatives with optimal Lipinski rule compliance .

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